molecular formula C15H15ClN2O3S2 B3127712 Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-48-6

Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No. B3127712
CAS RN: 338423-48-6
M. Wt: 370.9 g/mol
InChI Key: RJWJLWJVHGZHHO-UHFFFAOYSA-N
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Description

This compound is a type of organic sulfur compound. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methoxy group (-OCH3) and a sulfanyl group (-SH), attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various functional groups attached. The exact structure would depend on the positions of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the sulfanyl group might make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Chemiluminescence in Sulfanyl-substituted Dioxetanes

The compound shows promise in chemiluminescence studies. Specifically, sulfanyl-substituted dioxetanes, related structurally to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, demonstrate stability and moderate light yields under base-induced decomposition, offering insights into chemiluminescence mechanisms and potential applications in analytical chemistry (Watanabe et al., 2010).

Antimicrobial Applications

Derivatives of sulfanyl-substituted compounds similar to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate have been reported to exhibit antimicrobial properties. For instance, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile showed potent inhibition against Mycobacterium tuberculosis, suggesting potential in treating infectious diseases (Manikannan et al., 2010).

Organic Synthesis and Chemical Transformations

Compounds structurally related to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate are used in organic synthesis, demonstrating versatility in creating complex molecules. This includes the synthesis of pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates and novel tandem multi-component syntheses, reflecting the compound's utility in medicinal chemistry and organic synthesis (Žugelj et al., 2009) (Raja & Perumal, 2006).

Cytotoxicity and Anticancer Research

Research indicates that certain sulfanyl pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. This opens avenues for the development of novel anticancer agents using structurally similar compounds like Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate (Stolarczyk et al., 2018).

Environmental Studies and Degradation

Derivatives of Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate have been studied for environmental impact, particularly in the degradation of herbicides like chlorimuron-ethyl, suggesting its relevance in agricultural chemistry and environmental remediation (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s not possible to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel organic compounds is a vast field with many potential applications, from drug discovery to materials science. This particular compound, with its combination of functional groups, could be of interest in a variety of areas .

properties

IUPAC Name

ethyl 2-[4-(2-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-3-21-13(19)9-22-15-17-8-11(20-2)14(18-15)23-12-7-5-4-6-10(12)16/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJLWJVHGZHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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